Picumeterol

β2-adrenoceptor pharmacology asthma research intrinsic efficacy

Picumeterol (GR 114297A) is the pure R-enantiomer of GR 63411B, developed by Glaxo Wellcome as a potent, selective β2-adrenoceptor agonist. Its unique pharmacological signature—high binding potency (pEC50 up to 9.7 in NHBEC) coupled with exceptionally low intrinsic activity (Emax 0.21–0.43 vs isoprenaline)—is not observed in formoterol, salmeterol, or indacaterol, precluding generic substitution in research. This dissociation between receptor occupancy and signaling efficacy makes picumeterol an indispensable comparator tool for β2-AR signaling bias studies. Additionally, its paradoxical in vitro–in vivo pharmacodynamic discordance (long-lasting in vitro relaxation yet short-acting bronchodilation in patients) and rapid hepatic clearance (~95% in rat) establish it as a benchmark for translational pharmacology and metabolic stability investigations.

Molecular Formula C21H29Cl2N3O2
Molecular Weight 426.4 g/mol
CAS No. 130641-36-0
Cat. No. B1677864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicumeterol
CAS130641-36-0
SynonymsGR 114297A
GR 114744A
GR 63411
GR-114297A
GR-114744A
GR-63411
picumeterol
picumeterol fumarate
Molecular FormulaC21H29Cl2N3O2
Molecular Weight426.4 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O
InChIInChI=1S/C21H29Cl2N3O2/c22-18-13-16(14-19(23)21(18)24)20(27)15-25-9-4-1-2-6-11-28-12-8-17-7-3-5-10-26-17/h3,5,7,10,13-14,20,25,27H,1-2,4,6,8-9,11-12,15,24H2/t20-/m0/s1
InChIKeyNUBLQEKABJXICM-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Picumeterol (CAS 130641-36-0) | R-Enantiomer β2-Adrenoceptor Agonist for Asthma Research Applications


Picumeterol (GR 114297A; CAS 130641-36-0) is the pure R-enantiomer of the racemic β2-adrenoceptor agonist GR 63411B, developed as a potent and selective bronchodilator for asthma research [1]. In vitro pharmacological profiling demonstrates that picumeterol functions as a full agonist at the β2-adrenoceptor, stimulating cAMP production and producing long-lasting relaxation of airway smooth muscle in preclinical models [2]. The compound was advanced to Phase 2 clinical trials by Glaxo Wellcome for asthma but subsequently discontinued, making it a research tool compound rather than a therapeutic candidate [3].

Why Picumeterol (CAS 130641-36-0) Cannot Be Interchanged with Other β2-Agonists in Preclinical Research


Picumeterol exhibits a distinct pharmacological signature among long-acting β2-adrenoceptor agonists (LABAs) that precludes generic substitution in research applications. In head-to-head functional assays across multiple human primary cell types, picumeterol demonstrates high binding potency (pEC50 up to 9.7 in NHBEC) coupled with exceptionally low intrinsic activity (Emax = 0.21–0.43 relative to isoprenaline), a combination not observed in formoterol, salmeterol, or indacaterol [1]. Clinically, this translated to a unique dissociation between bronchodilator activity and protection against methacholine-induced bronchoconstriction—picumeterol produced short-acting bronchodilation in vivo despite long-lasting in vitro effects, a paradoxical profile that distinguishes it from other LABAs [2]. The compound's extensive and rapid hepatic metabolism (plasma clearance in rat approximately twice liver blood flow) further differentiates its pharmacokinetic behavior [3].

Picumeterol (CAS 130641-36-0) Quantitative Differentiation Data: Head-to-Head Evidence vs. Salmeterol, Formoterol, and Salbutamol


Intrinsic Activity in Human Airway Smooth Muscle Cells: Picumeterol vs. Formoterol vs. Salmeterol vs. Salbutamol

In primary human airway smooth muscle cells (HASMC), picumeterol displays markedly lower intrinsic activity than formoterol, salmeterol, and salbutamol, while maintaining high receptor binding potency. Intrinsic activity was calculated as Emax of the agonist relative to the maximal response obtained with the full agonist isoprenaline (set as 1.00) [1]. This low intrinsic activity may explain the clinical observation that picumeterol produced bronchodilation but failed to protect against methacholine-induced bronchoconstriction [2].

β2-adrenoceptor pharmacology asthma research intrinsic efficacy cAMP signaling

β2-Adrenoceptor Binding Potency: Picumeterol pEC50 Values Across Three Human Primary Cell Types

Picumeterol demonstrates high binding potency at the β2-adrenoceptor across three distinct human primary cell types, as measured by cAMP accumulation (pEC50). In normal human bronchial epithelial cells (NHBEC), picumeterol exhibits the highest potency among all tested β2-agonists except salmeterol [1]. The potency profile of picumeterol is intermediate between formoterol and salmeterol in HASMC, positioning it as a high-affinity ligand with a distinct receptor interaction pattern [2].

receptor binding affinity pEC50 determination β2-agonist potency smooth muscle pharmacology

cAMP Intrinsic Activity: Picumeterol vs. Isoprenaline and Salbutamol in Human Bronchial Smooth Muscle Cells

In a direct comparative assessment using human bronchial smooth muscle cells, picumeterol demonstrated lower intrinsic activity for cAMP elevation than both isoprenaline (the reference full agonist) and salbutamol [1]. This quantitative finding corroborates the pattern observed in HASMC and other cell types, confirming that picumeterol consistently behaves as a low-intrinsic-efficacy agonist at the human β2-adrenoceptor [2].

cAMP signaling intrinsic efficacy β2-agonist pharmacology bronchial smooth muscle

Operational Model Efficacy Ranking: Picumeterol vs. Indacaterol, Formoterol, and Salmeterol in Transfected BEAS-2B Cells

Operational model-fitting of concentration-response data in BEAS-2B cells transfected with a cAMP-response element (CRE) reporter established that picumeterol, along with indacaterol, salmeterol, and formoterol, behaved as a full agonist in this system, but differed in efficacy [1]. The efficacy ranking was indacaterol ≥ formoterol > salmeterol ≥ picumeterol, positioning picumeterol at the lower end of the efficacy spectrum among the LABAs tested [2].

operational model of agonism efficacy ranking cAMP-response element reporter β2-agonist comparison

Clinical Bronchodilator Duration: Picumeterol In Vivo vs. In Vitro Activity Dissociation

Despite producing long-lasting relaxation of airway smooth muscle in vitro, picumeterol demonstrated short-acting bronchodilation in clinical studies of asthmatic patients [1]. This dissociation between in vitro and in vivo activity distinguishes picumeterol from clinically approved LABAs such as formoterol and salmeterol, which maintain prolonged bronchodilation in both settings [2]. The short clinical duration of action, combined with the failure to improve methacholine PC20, represents a unique pharmacological profile.

clinical pharmacology bronchodilator duration asthma research in vitro-in vivo correlation

Preclinical Pharmacokinetics: Picumeterol Plasma Clearance and Metabolism Profile in Rat and Dog

Pharmacokinetic studies in rat and dog reveal that picumeterol undergoes extensive and rapid hepatic metabolism, with plasma clearance in the rat approximately twice liver blood flow [1]. The compound is extensively metabolized in vivo (~95% in rat) via O-dealkylation and β-oxidation pathways, and is efficiently transferred across the lung following inhalation delivery [2]. This metabolic profile differs from salmeterol, which has a longer plasma half-life and lower hepatic extraction [3].

pharmacokinetics hepatic metabolism preclinical ADME inhalation delivery

Picumeterol (CAS 130641-36-0) Research Applications: Experimental Scenarios Leveraging Its Distinct Pharmacological Signature


Low-Intrinsic-Efficacy β2-Agonist as a Comparator Tool in Signaling Bias Studies

Picumeterol's low intrinsic activity (Emax = 0.21–0.43 across multiple cell types) combined with high receptor binding potency (pEC50 up to 9.7 in NHBEC) makes it an ideal comparator tool for investigating the relationship between receptor occupancy and downstream signaling efficacy [1]. Researchers studying β2-adrenoceptor signaling bias or biased agonism can use picumeterol alongside higher-efficacy agonists (formoterol, Emax = 0.88–0.93) to dissect efficacy-dependent signaling outcomes [2].

Investigating In Vitro-In Vivo Pharmacodynamic Disconnect in β2-Agonist Development

Picumeterol's unique profile—long-lasting airway smooth muscle relaxation in vitro but short-acting bronchodilation in asthmatic patients—provides a well-documented case study for investigating mechanisms underlying in vitro-in vivo pharmacodynamic discordance [1]. This makes picumeterol particularly valuable for preclinical translational research aimed at improving the predictive validity of in vitro assays for clinical β2-agonist duration of action [2].

Metabolic Stability Studies of Rapidly Cleared Inhaled β2-Agonists

With extensive hepatic metabolism (~95% in rat) and plasma clearance approximately twice liver blood flow, picumeterol serves as a benchmark rapid-clearance compound for studying the relationship between metabolic stability and systemic exposure following inhalation delivery [1]. It can be used alongside slower-cleared LABAs like salmeterol to evaluate how metabolic rate influences local vs. systemic β2-adrenoceptor activation [2].

Chiral Purity and Enantiomer-Specific β2-Adrenoceptor Pharmacology

As the pure R-enantiomer of racemic GR 63411B, picumeterol enables direct enantiomer-specific comparisons in β2-adrenoceptor pharmacology studies [1]. While clinical data showed similar bronchodilator potencies between picumeterol (R-enantiomer) and GR 63411B (racemate) [2], the availability of the pure enantiomer supports research into stereoselective receptor interactions and the functional consequences of enantiomeric purity in β2-agonist tool compounds.

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